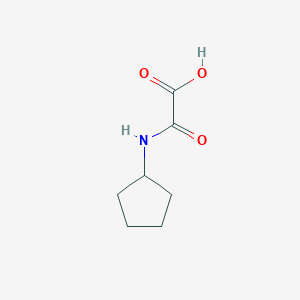

(Cyclopentylamino)(oxo)acetic acid

Overview

Description

(Cyclopentylamino)(oxo)acetic acid is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol It is characterized by the presence of a cyclopentylamino group attached to an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (cyclopentylamino)(oxo)acetic acid typically involves the reaction of cyclopentylamine with oxoacetic acid under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (Cyclopentylamino)(oxo)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

(Cyclopentylamino)(oxo)acetic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (cyclopentylamino)(oxo)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use in research .

Comparison with Similar Compounds

- (Cyclopentylamino)(oxo)propanoic acid

- (Cyclopentylamino)(oxo)butanoic acid

- (Cyclopentylamino)(oxo)pentanoic acid

Comparison: (Cyclopentylamino)(oxo)acetic acid is unique due to its specific structural features, such as the presence of a cyclopentylamino group and an oxoacetic acid moiety. This combination imparts distinct chemical properties and reactivity compared to similar compounds .

Biological Activity

(Cyclopentylamino)(oxo)acetic acid, with the chemical formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol, is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological applications. This article provides an overview of its biological activity, synthesizing data from various studies and highlighting its relevance in drug design and therapeutic applications.

Chemical Structure and Properties

The compound features:

- A cyclopentyl group

- An amino group

- An oxoacetic acid moiety

These structural elements contribute to its reactivity and potential interactions with biological targets. The compound is typically encountered in a colorless crystalline form, which is relevant for its handling in laboratory settings.

Synthesis Methods

The synthesis of this compound can be achieved through multiple methods, including:

- Reaction of cyclopentylamine with oxalyl chloride , followed by hydrolysis.

- Ugi reactions that utilize C,N-unprotected amino acids to create complex scaffolds, potentially leading to derivatives with enhanced biological activity .

Enzyme Interactions

Preliminary studies indicate that this compound may interact with enzymes involved in amino acid metabolism. Specific enzyme targets include:

- Amino acid decarboxylases

- Transaminases

These interactions suggest a potential role in modulating metabolic pathways, which could be significant for therapeutic applications.

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds highlights the unique properties of this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(Cyclobutylamino)-2-oxoacetic acid | Cyclobutyl derivative | Smaller ring size; potential for different reactivity |

| 2-(Cyclohexylamino)-2-oxoacetic acid | Cyclohexyl derivative | Larger ring; may exhibit different biological activity |

| 2-(Phenylamino)-2-oxoacetic acid | Aromatic amine | Aromatic character; different solubility properties |

| 2-(Pyrrolidinyl)-2-oxoacetic acid | Pyrrolidine derivative | Nitrogen-containing five-membered ring; distinct reactivity |

This table illustrates how the cyclopentyl structure combined with amino and oxo functionalities sets this compound apart from others, potentially enhancing its biological interactions.

Therapeutic Applications

Research has indicated that this compound could be explored for various therapeutic applications, particularly in:

- Neuropathy treatments : Similar compounds have shown efficacy in managing diabetic peripheral neuropathic pain, suggesting a possible role for this compound in pain management strategies .

- Inflammation modulation : Given its structural similarities with other anti-inflammatory agents, further investigations into its role in cytokine modulation are warranted .

Properties

IUPAC Name |

2-(cyclopentylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-6(7(10)11)8-5-3-1-2-4-5/h5H,1-4H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYFQOQNHIZVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599510 | |

| Record name | (Cyclopentylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183235-80-5 | |

| Record name | 2-(Cyclopentylamino)-2-oxoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183235-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Cyclopentylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.